4-cyano-N-[(2R)-2-piperazin-1-ylpropyl]-N-pyridin-2-ylbenzamide
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Overview
Description
4-cyano-N-[(2R)-2-piperazin-1-ylpropyl]-N-pyridin-2-ylbenzamide is a chemical compound with a complex structure that includes a cyano group, a piperazine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[(2R)-2-piperazin-1-ylpropyl]-N-pyridin-2-ylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-cyanobenzoyl chloride with (2R)-2-piperazin-1-ylpropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-[(2R)-2-piperazin-1-ylpropyl]-N-pyridin-2-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
4-cyano-N-[(2R)-2-piperazin-1-ylpropyl]-N-pyridin-2-ylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-cyano-N-[(2R)-2-piperazin-1-ylpropyl]-N-pyridin-2-ylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-cyano-N-[(2R)-2-piperazin-1-ylpropyl]-N-pyridin-2-ylbenzamide include:
- 2,6-dichloro-4-cyano-N-[2-(1R,2R)-2-fluorocyclopropylcarbonyl]aminopyridin-4-ylbenzamide .
- Other cyano-substituted benzamides and pyridines .
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties.
Properties
CAS No. |
865411-01-4 |
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Molecular Formula |
C20H23N5O |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
4-cyano-N-[(2R)-2-piperazin-1-ylpropyl]-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C20H23N5O/c1-16(24-12-10-22-11-13-24)15-25(19-4-2-3-9-23-19)20(26)18-7-5-17(14-21)6-8-18/h2-9,16,22H,10-13,15H2,1H3/t16-/m1/s1 |
InChI Key |
XZBZCEPDEKZETC-MRXNPFEDSA-N |
Isomeric SMILES |
C[C@H](CN(C1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C#N)N3CCNCC3 |
Canonical SMILES |
CC(CN(C1=CC=CC=N1)C(=O)C2=CC=C(C=C2)C#N)N3CCNCC3 |
Origin of Product |
United States |
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